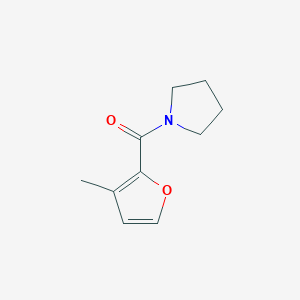
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the active ingredient in marijuana. MPHP-2201 is a relatively new synthetic cannabinoid that has not been extensively studied, but it has already gained a reputation for its potency and potential for abuse.
Mecanismo De Acción
The mechanism of action of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is similar to that of THC, which activates the CB1 and CB2 receptors in the brain and nervous system. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound. This compound is also believed to have an effect on the endocannabinoid system, which regulates various physiological processes such as appetite, pain, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the human body. Studies have shown that this compound can increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety. Long-term use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, this compound is also highly addictive and can cause serious health problems when used improperly. Therefore, it is important to use caution when working with this compound in the laboratory.
Direcciones Futuras
There are several future directions for research on N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One area of interest is the potential therapeutic uses of synthetic cannabinoids, including this compound, for the treatment of various medical conditions such as chronic pain, nausea, and anxiety. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Finally, there is a need for further research on the long-term effects of this compound and other synthetic cannabinoids on the human body, including the potential for addiction and other health problems.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, this compound is also highly addictive and can cause serious health problems when used improperly. Future research on this compound and other synthetic cannabinoids is needed to better understand their effects on the human body and to develop new therapies for various medical conditions.
Métodos De Síntesis
The synthesis of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-methylthiophenol with 1-benzylpyrrolidin-3-amine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then reacted with chloroacetyl chloride to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. Studies have shown that this compound binds to the CB1 and CB2 receptors in the brain and nervous system, which are responsible for the psychoactive effects of marijuana. This compound has been shown to have similar effects to THC, including euphoria, relaxation, and altered perception.
Propiedades
IUPAC Name |
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-6-4-10(5-7-11)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYQYZHRIRQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)



![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



